1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose
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Overview
Description
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose is a versatile chemical compound used in various scientific studies. It exhibits high perplexity due to its complex structure, enabling diverse applications in research. This compound is a derivative of mannopyranose, a type of sugar molecule, and is characterized by the presence of acetyl and benzyl groups attached to the mannopyranose ring.
Preparation Methods
The synthesis of 1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose typically involves the acetylation and benzylation of mannopyranose. The process begins with the protection of hydroxyl groups on the mannopyranose ring using benzyl groups. This is followed by the acetylation of the remaining hydroxyl groups using acetic anhydride in the presence of a catalyst such as pyridine . The reaction conditions often involve stirring the mixture at room temperature for several hours to ensure complete acetylation. Industrial production methods may involve similar steps but on a larger scale, with optimized reaction conditions to maximize yield and purity.
Chemical Reactions Analysis
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using reagents such as chromium trioxide or potassium permanganate to form corresponding oxidized products.
Reduction: Reduction reactions can be carried out using reagents like sodium borohydride or lithium aluminum hydride to reduce specific functional groups.
Substitution: The acetyl and benzyl groups can be substituted with other functional groups using appropriate reagents and conditions.
Common reagents used in these reactions include acetic anhydride, pyridine, chromium trioxide, potassium permanganate, sodium borohydride, and lithium aluminum hydride. The major products formed depend on the specific reaction and conditions used.
Scientific Research Applications
1,2,6-Tri-O-acetyl-3,4-di-O-benzyl-a-D-mannopyranose has a wide range of applications in scientific research:
Chemistry: It is used as a building block in the synthesis of complex carbohydrates and glycosides.
Biology: The compound is used in studies involving carbohydrate metabolism and enzyme-substrate interactions.
Medicine: It serves as a precursor in
Properties
IUPAC Name |
[(2R,3R,4S,5S,6R)-5,6-diacetyloxy-3,4-bis(phenylmethoxy)oxan-2-yl]methyl acetate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H30O9/c1-17(27)30-16-22-23(31-14-20-10-6-4-7-11-20)24(32-15-21-12-8-5-9-13-21)25(33-18(2)28)26(35-22)34-19(3)29/h4-13,22-26H,14-16H2,1-3H3/t22-,23-,24+,25+,26+/m1/s1 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NBSOZVWQAKGBSC-JMTTVTNBSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=O)OCC1C(C(C(C(O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(=O)OC[C@@H]1[C@H]([C@@H]([C@@H]([C@H](O1)OC(=O)C)OC(=O)C)OCC2=CC=CC=C2)OCC3=CC=CC=C3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H30O9 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
486.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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